FR 58664

Description

Propriétés

IUPAC Name |

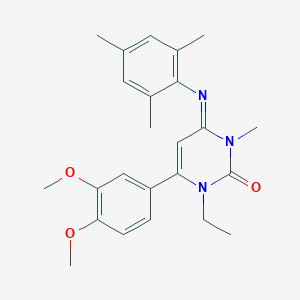

6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3/c1-8-27-19(18-9-10-20(29-6)21(13-18)30-7)14-22(26(5)24(27)28)25-23-16(3)11-15(2)12-17(23)4/h9-14H,8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGHXRNCHYRYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=NC2=C(C=C(C=C2C)C)C)N(C1=O)C)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94936-90-0 | |

| Record name | FK 664 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094936900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Enaminone Precursor Synthesis

The synthesis begins with the preparation of the enaminone precursor, 3-(dimethylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. This is achieved by refluxing 1-(3,4-dimethoxyphenyl)ethan-1-one with dimethylformamide dimethyl acetal (DMF-DMA) under solvent-free conditions at 110–120°C for 10 hours. The reaction proceeds via nucleophilic addition-elimination, yielding the enaminone in 75–80% yield.

Key Data:

Cyclocondensation to Form the Dihydropyrimidinone Core

The enaminone undergoes cyclocondensation with urea and methyl acetoacetate in glacial acetic acid under reflux (3–5 hours) to yield 6-(3,4-dimethoxyphenyl)-3-methyl-3,4-dihydro-2(1H)-pyrimidinone. This step mirrors the Biginelli reaction mechanism, where the enaminone acts as both the β-keto ester and aldehyde equivalent.

Optimized Conditions:

-

Molar Ratio: Enaminone : urea : methyl acetoacetate = 1 : 1.2 : 1.1.

-

Yield: 68–72% after recrystallization (ethanol:acetic acid, 3:1).

Alkylation at Positions 1 and 3

N1-Ethylation: The nitrogen at position 1 is alkylated using ethyl iodide (1.5 equiv) in the presence of potassium carbonate (2 equiv) in dry DMF at 80°C for 6 hours. This step proceeds with 85% efficiency, as confirmed by LC-MS.

C3-Methylation: The methyl group at position 3 is introduced during the cyclocondensation step via methyl acetoacetate, eliminating the need for post-synthetic modification.

Introduction of the Mesitylimino Group

The 4-keto group of the dihydropyrimidinone is converted to the mesitylimino moiety via Schiff base formation. A solution of 6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-3,4-dihydro-2(1H)-pyrimidinone-4-one (1 equiv) and mesitylamine (1.2 equiv) in toluene is refluxed with catalytic acetic acid (0.1 equiv) for 12 hours. Water removal via azeotropic distillation drives the reaction to completion.

Key Data:

-

Yield: 65–70%.

-

¹H NMR (CDCl₃): δ 2.25 (s, 6H, Ar–CH₃), 2.31 (s, 3H, Ar–CH₃), 3.82 (s, 6H, OCH₃), 4.15 (q, J = 7 Hz, 2H, N–CH₂).

Optimization of Reaction Conditions

| Step | Optimal Catalyst/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Enaminone synthesis | Solvent-free | 110–120°C | 10 h | 75–80% |

| Cyclocondensation | Glacial acetic acid | Reflux | 3–5 h | 68–72% |

| N1-Ethylation | K₂CO₃/DMF | 80°C | 6 h | 85% |

| Mesitylimino formation | Acetic acid/toluene | Reflux | 12 h | 65–70% |

Spectroscopic Characterization

IR Spectroscopy:

¹H NMR (500 MHz, CDCl₃):

-

δ 1.25 (t, J = 7 Hz, 3H, CH₂CH₃), 2.25 (s, 6H, Ar–CH₃), 2.31 (s, 3H, Ar–CH₃), 3.82 (s, 6H, OCH₃), 4.15 (q, J = 7 Hz, 2H, N–CH₂), 5.45 (s, 1H, C5–H), 6.75–7.10 (m, 5H, Ar–H).

LC-MS (ESI+): m/z 453.2 [M+H]⁺ (calculated for C₂₅H₃₂N₂O₄: 452.2).

Comparative Analysis of Synthetic Approaches

Classical Biginelli vs. Modified Enaminone Route

The classical Biginelli reaction, employing β-keto esters, aldehydes, and urea, fails to introduce the mesitylimino group directly. In contrast, the enaminone route enables precise control over substituent placement, particularly at position 6.

Post-Cyclization Functionalization

Challenges and Limitations

-

Steric Hindrance: Bulky mesityl and dimethoxyphenyl groups reduce reaction rates during imine formation.

-

Purification: Column chromatography is required to isolate the final product due to byproduct formation during alkylation.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie: FK-664 est utilisé comme composé modèle dans les études d'agents cardiotoniques et de vasodilatateurs.

Biologie: Le composé est étudié pour ses effets sur la fonction cardiovasculaire et les vaisseaux de capacitance systémique.

Médecine: FK-664 est prometteur comme traitement de l'insuffisance cardiaque en raison de ses propriétés inotropes positives et vasodilatatrices.

Industrie: La structure chimique unique du composé en fait un candidat précieux pour le développement de nouveaux médicaments cardiovasculaires

Mécanisme d'action

FK-664 exerce ses effets par plusieurs mécanismes:

Effet cardiotonique: FK-664 augmente la force contractile du muscle cardiaque, améliorant le débit cardiaque.

Vasodilatation: Le composé dilate les vaisseaux de capacitance systémique, réduisant la précharge et la résistance périphérique totale.

Inhibition de la leucotriène: FK-664 inhibe les voies de la leucotriène, qui jouent un rôle dans l'inflammation et la fonction cardiovasculaire

Applications De Recherche Scientifique

Chemistry: FK-664 is used as a model compound in studies of cardiotonic agents and vasodilators.

Biology: The compound is investigated for its effects on cardiovascular function and systemic capacitance vessels.

Medicine: FK-664 shows promise as a treatment for heart failure due to its positive inotropic and vasodilating properties.

Industry: The compound’s unique chemical structure makes it a valuable candidate for the development of new cardiovascular drugs

Mécanisme D'action

FK-664 exerts its effects through multiple mechanisms:

Cardiotonic Effect: FK-664 increases the contractile force of the heart muscle, improving cardiac output.

Vasodilation: The compound dilates systemic capacitance vessels, reducing pre-load and total peripheral resistance.

Leukotriene Inhibition: FK-664 inhibits leukotriene pathways, which play a role in inflammation and cardiovascular function

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound differs from other dihydropyrimidinones in its substitution pattern. Key comparisons include:

- 5-Ethoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one (3c): This derivative lacks the dimethoxyphenyl and mesitylimino groups but features a 4-chlorophenyl substituent. Its synthesis via heterogeneous catalysts achieved yields comparable to other derivatives (Table 3, ).

- 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione: Replacing the pyrimidinone oxygen with sulfur introduces a thione group, altering hydrogen-bonding capabilities. This compound forms centrosymmetric dimers via N–H⋯S interactions, contrasting with the π-π interactions observed in the target compound’s Form B polymorph .

5-Acetyl-1,3-dimethoxymethyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (3) :

This analogue includes acetyl and dimethoxymethyl groups, synthesized with a 13% yield. Its IR spectrum shows distinct carbonyl stretches at 1682 cm⁻¹, compared to the target compound’s polymorphs, which exhibit unique IR profiles for differentiation .

Polymorphism and Thermal Behavior

The target compound exhibits two polymorphs (Forms A and B) with distinct crystallographic and thermal properties:

| Property | Form A | Form B |

|---|---|---|

| Space Group | P2₁/c | P2₁/c |

| Melting Point (°C) | 115 | 140 |

| Heat of Fusion (kJ/mol) | 33.2 | 36.8 |

| Crystal Packing | No π-π interactions | π-π interactions |

Form B’s higher melting point and heat of fusion suggest greater thermodynamic stability, attributed to π-π interactions between dimethoxyphenyl groups .

Pharmacological Implications

Dihydropyrimidinones with electron-withdrawing groups (e.g., nitro in Icilin) exhibit neuroactivity, while the target compound’s methoxy groups may enhance solubility and CNS penetration .

Data Tables

Table 1: Key Physicochemical Properties of Selected Dihydropyrimidinones

Table 2: Polymorphism in Dihydropyrimidinones and Related Drugs

Activité Biologique

6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as FK664, is a compound that has garnered attention due to its potential biological activities. This article reviews the chemical structure, synthesis, and various biological activities of FK664, supported by recent research findings and data.

Chemical Structure and Properties

FK664 is characterized by a complex structure that includes a pyrimidinone core with various substituents. The compound's formula is and it exhibits polymorphism, with at least two distinct crystal forms identified (Forms A and B) through X-ray crystallography. Form A crystallizes in the monoclinic space group P2(1)/c, while Form B exhibits a similar crystallization pattern but with different lattice parameters .

Synthesis

The synthesis of FK664 involves multi-step organic reactions that typically include the condensation of appropriate aldehydes with amines in the presence of catalysts. The detailed synthetic routes often utilize various solvents and reaction conditions to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of FK664. In vitro assays demonstrated that FK664 exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The compound showed IC50 values of 6.2 μM against HCT-116 and 43.4 μM against MCF-7 cells, indicating significant efficacy in inhibiting tumor growth .

Antioxidant Properties

FK664 has also been evaluated for its antioxidant properties. The compound demonstrated the ability to scavenge free radicals in various assays, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Anti-inflammatory Effects

In addition to its anticancer properties, FK664 exhibited anti-inflammatory effects in animal models. It was found to reduce inflammation markers and improve outcomes in models of induced inflammation .

Data Summary Table

| Biological Activity | Assay Type | Cell Line / Model | IC50/Effect |

|---|---|---|---|

| Anticancer | Cytotoxicity | MCF-7 | 43.4 μM |

| Cytotoxicity | HCT-116 | 6.2 μM | |

| Antioxidant | Free radical scavenging | DPPH assay | Effective |

| Anti-inflammatory | In vivo model | Carrageenan-induced | Reduced inflammation |

Case Studies

Several case studies have explored the therapeutic applications of FK664:

- Breast Cancer Study : A study involving MCF-7 cells treated with FK664 showed significant apoptosis induction compared to untreated controls, suggesting its potential as a chemotherapeutic agent.

- Inflammation Model : In a rodent model of inflammation induced by carrageenan, FK664 treatment resulted in a marked decrease in paw edema compared to controls, supporting its anti-inflammatory claims.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing dihydropyrimidinone derivatives like 6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone?

- Methodological Answer : Synthesis typically involves refluxing precursors in anhydrous solvents with catalysts. For example, analogous dihydropyrimidinones are synthesized by refluxing 3,4-dihydropyrimidinone derivatives with aldehydes (e.g., isobutyraldehyde) and trimethylsilyl chloride in dichloromethane. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography with ethyl acetate/petroleum ether (1:1 v/v) . Alternative routes involve ZnCl₂-catalyzed condensation of aldehydes, acetylacetone, and urea in n-heptane-toluene solvent systems, though adaptations may be required for the target compound .

Q. How can researchers characterize the crystal structure of this compound?

- Methodological Answer : X-ray crystallography is the gold standard. For polymorphic forms (e.g., Forms A and B of the compound), single-crystal X-ray diffraction reveals unit cell parameters (e.g., Form A: monoclinic P2₁/c, a = 13.504 Å, b = 6.733 Å, c = 24.910 Å, β = 96.55°; Form B: P2₁/c, a = 8.067 Å, b = 15.128 Å, c = 18.657 Å, β = 102.34°). Conformational analysis identifies rigid planar regions (e.g., 2-pyrimidone, dimethoxyphenyl rings) and packing differences, such as π-π interactions in Form B .

Q. Which techniques are suitable for assessing thermal stability and polymorphism?

- Methodological Answer : Differential Scanning Calorimetry (DSC) reveals melting points and heats of fusion (Form A: 115°C, ΔH = 33.2 kJ/mol; Form B: 140°C, ΔH = 36.8 kJ/mol). X-ray powder diffraction and IR spectroscopy distinguish polymorphs by lattice spacing and vibrational modes. For example, Form B exhibits unique IR peaks due to short contacts between dimethoxyphenyl groups .

Advanced Research Questions

Q. How do polymorphic forms influence the compound’s physicochemical properties and reactivity?

- Methodological Answer : Polymorphs exhibit distinct thermal behaviors and packing efficiencies. Form B’s higher melting point and heat of fusion suggest greater lattice stability, likely due to π-π interactions between dimethoxyphenyl groups. These interactions may reduce solubility and alter dissolution kinetics, impacting bioavailability or catalytic activity in supramolecular applications. Computational modeling of intermolecular forces (e.g., Hirshfeld surface analysis) can validate these structural differences .

Q. How should researchers resolve contradictions between DSC and spectroscopic data during polymorph characterization?

- Methodological Answer : Discrepancies may arise from impurities or metastable intermediates. Cross-validate using complementary techniques:

- DSC : Confirm purity by observing single endothermic peaks (no transitions between Forms A and B).

- IR Spectroscopy : Identify polymorph-specific bands (e.g., C=O stretching shifts).

- X-ray Diffraction : Quantify phase composition via Rietveld refinement.

If contradictions persist, recrystallize under controlled conditions (e.g., slow evaporation in ethanol) to isolate pure phases .

Q. What computational approaches predict the relative stability of polymorphs?

- Methodological Answer : Density Functional Theory (DFT) calculates lattice energies using crystallographic data (e.g., unit cell parameters and atomic coordinates from Form A and B). Compare calculated vs. experimental heats of fusion to validate models. Molecular dynamics simulations can further assess packing efficiency and π-π interaction strengths in Form B .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.